
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid
Overview
Description
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and an N-Boc-aminomethyl group
Mechanism of Action
Target of Action
The primary targets of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid are bacterial membranes . This compound is a part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .
Mode of Action
The compound interacts with its targets by damaging the bacterial membranes . This interaction is facilitated by the cationic nature of the compound, which allows it to bind to the negatively charged bacterial membranes . This binding disrupts the integrity of the membrane, leading to bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial cell membrane integrity . By disrupting these pathways, the compound prevents the normal functioning of the bacterial cell, leading to its death .
Pharmacokinetics
Similar compounds are known to have good bioavailability due to their ability to bind to bacterial membranes .
Result of Action
The result of the compound’s action is the death of bacterial cells . This is achieved through the disruption of the bacterial cell membrane, which prevents the normal functioning of the cell .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other bacteria and the pH of the environment . These factors can affect the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where the boronic acid group forms reversible covalent bonds with the active site serine or threonine residues. These interactions can inhibit enzyme activity, making this compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of specific kinases, leading to altered phosphorylation states of downstream signaling proteins. This modulation can affect processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups on biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to hydrolysis or oxidation . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as off-target enzyme inhibition or disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect metabolite levels by inhibiting key enzymes in metabolic pathways, leading to altered metabolic states. For example, it can inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in changes in energy production and metabolite accumulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, where it interacts with intracellular targets. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The phenylboronic acid moiety can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination of the phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the N-Boc-Aminomethyl Group: The N-Boc-aminomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable amine with a Boc-protected aminomethyl halide or tosylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The N-Boc-aminomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of 2-(N-Boc-aminomethyl)-4-fluorophenol.
Reduction: Formation of 2-(aminomethyl)-4-fluorophenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block in the synthesis of boron-containing drugs and bioactive molecules.
Molecular Biology: Utilized in the development of boron-based probes for imaging and diagnostic applications.
Organic Synthesis: Employed in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and materials for enhanced properties such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and N-Boc-aminomethyl groups, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic Acid: Similar but lacks the N-Boc-aminomethyl group, limiting its use in peptide synthesis and other applications requiring amine functionality.
2-(N-Boc-aminomethyl)phenylboronic Acid:
Uniqueness
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the N-Boc-aminomethyl group. This combination enhances its reactivity and versatility in synthetic and medicinal chemistry applications, making it a valuable compound for researchers.
Properties
IUPAC Name |
[4-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-6-9(14)4-5-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANLARIENVQVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395029 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-64-8 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-4-fluorobenzeneboronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


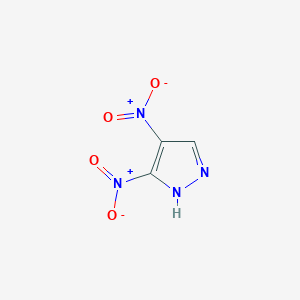

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)
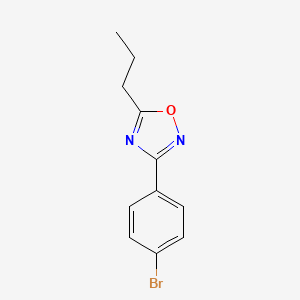
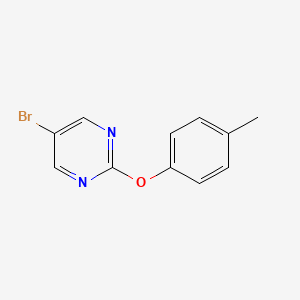
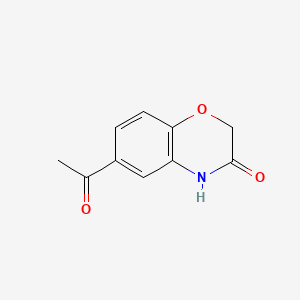
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
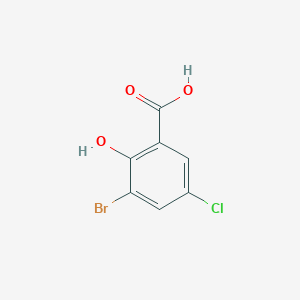
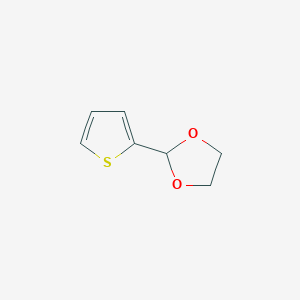
![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
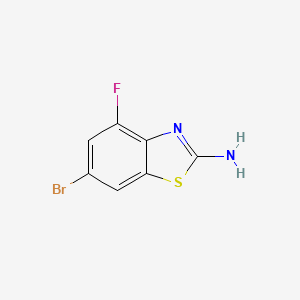

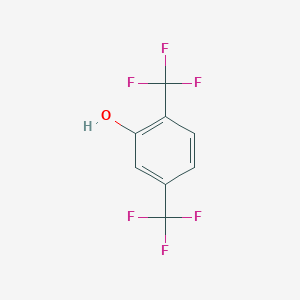
![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
